5-Bromo-2,4-difluoro-6-methylpyrimidine
Description
5-Bromo-2,4-difluoro-6-methylpyrimidine (CAS: Not explicitly provided; closest analog in : 5-chloro-2,4-difluoro-6-methylpyrimidine, CAS 72630-78-5) is a halogenated pyrimidine derivative characterized by bromine and fluorine substituents at positions 5, 2, and 4, and a methyl group at position 4. Pyrimidines with such substitutions are critical intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric properties, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
5-bromo-2,4-difluoro-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCTILYGQNVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2,4-difluoro-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position, two fluorine atoms at the 2 and 4 positions, and a methyl group at the 6-position of the pyrimidine ring. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 201.99 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleotide metabolism, which may affect cellular proliferation and apoptosis pathways.
- Gene Expression Modulation : It influences transcription factors that regulate gene expression related to cell cycle and survival.
- Cell Signaling Pathways : The compound can modulate signaling pathways that are crucial for cell growth and differentiation.
Biochemical Interactions
Research indicates that this compound interacts with several key biomolecules:
- Enzymes : It has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine biosynthesis.
- Receptors : The compound may act as a modulator for certain receptors involved in cancer cell signaling.
- Transport Proteins : Its distribution within cells is influenced by interactions with transport proteins, affecting its efficacy.
Antitumor Activity
Case studies have demonstrated that this compound exhibits significant antitumor properties. For instance:
- In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast cancer and leukemia cells.
- A dosage-dependent response was observed, where higher concentrations resulted in increased cytotoxicity.
Antiviral Activity
The compound has also shown potential in antiviral applications:
- Derivatives of this compound were found to inhibit retroviral replication in cell cultures effectively.
- It demonstrated activity comparable to established antiviral drugs without significant toxicity at certain concentrations.
Safety and Toxicity
While this compound shows promise in therapeutic applications, its safety profile must be considered:
- Toxicity studies indicate that high doses can lead to adverse effects on normal cellular processes.
- Long-term exposure may result in metabolic disruptions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen Variants
5-Chloro-2,4-difluoro-6-methylpyrimidine (MFCP) :
Substituting bromine (Br) with chlorine (Cl) reduces molecular weight and polarizability. This compound (CAS 72630-78-5) is industrially significant, with global production data indicating its use in agrochemicals and pharmaceuticals .5-Bromo-2,4-dimethoxy-6-methylpyrimidine :
Replacing fluorine with methoxy (-OCH₃) groups (CAS 7752-70-7) increases steric bulk and decreases electronegativity, reducing reactivity in nucleophilic aromatic substitution but enhancing solubility in polar solvents .
Trifluoromethyl and Amine Derivatives
- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 425392-76-3):
The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing stability and lipophilicity, making it suitable for drug candidates targeting hydrophobic binding pockets . - 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine (CAS 1240598-08-6):
Addition of an amine group at position 2 increases hydrogen-bonding capacity, improving interactions with biological targets .
Alkyl and Cycloalkyl Derivatives
- Its predicted boiling point (270.2°C) and density (1.562 g/cm³) suggest higher thermal stability compared to the methyl-substituted parent compound .
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
